molecular formula C14H13ClN4O3 B3363504 5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile CAS No. 1031130-76-3

5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B3363504
CAS No.: 1031130-76-3
M. Wt: 320.73 g/mol
InChI Key: YINPRILNQVBYAR-UHFFFAOYSA-N
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Description

5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile (molecular formula: C₁₄H₁₂ClN₄O₃) is a heterocyclic compound featuring an oxazole core substituted with a furan-2-yl group at position 2 and a 4-(2-chloroacetyl)piperazine moiety at position 3. The chloroacetyl group on the piperazine ring introduces electrophilicity, enabling nucleophilic substitution reactions, which may be leveraged in drug design for covalent targeting .

This compound has been listed in screening libraries (e.g., ChemDiv) but is currently discontinued, limiting its commercial availability . Its structural complexity and modular design suggest utility in medicinal chemistry, particularly in targeting enzymes or receptors requiring π-π interactions (via the furan ring) or covalent binding (via the chloroacetyl group).

Properties

IUPAC Name

5-[4-(2-chloroacetyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O3/c15-8-12(20)18-3-5-19(6-4-18)14-10(9-16)17-13(22-14)11-2-1-7-21-11/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINPRILNQVBYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=CO3)C#N)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile involves multiple steps. One common synthetic route includes the reaction of 2-chloroacetyl chloride with piperazine to form 2-chloroacetylpiperazine. This intermediate is then reacted with 2-furyl isocyanate to form the desired product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity .

Chemical Reactions Analysis

5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

One of the primary applications of this compound lies in medicinal chemistry, particularly in the development of new pharmaceuticals.

Anticancer Activity

Research has shown that compounds containing oxazole and piperazine structures exhibit promising anticancer properties. The unique combination of these moieties in 5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile may enhance its efficacy against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of specific signaling pathways .

Antimicrobial Properties

The furan and oxazole rings are known for their antimicrobial activities. Studies have indicated that this compound exhibits significant antibacterial and antifungal properties. It may serve as a lead compound for developing new antibiotics to combat resistant strains of bacteria .

Pharmacological Insights

The pharmacological profile of this compound suggests potential uses as:

CNS Agents

Given the piperazine component, the compound may interact with neurotransmitter systems, indicating potential CNS activity. Research into its effects on anxiety and depression models could pave the way for novel anxiolytic or antidepressant therapies .

Anti-inflammatory Agents

Oxazoles are often associated with anti-inflammatory effects. The compound could be explored for its ability to modulate inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases .

Material Science Applications

Beyond biological applications, this compound's unique structure may lend itself to material science innovations.

Polymer Chemistry

The incorporation of this compound into polymer matrices could enhance thermal stability and mechanical properties. Its chemical reactivity allows for functionalization in polymer synthesis, potentially leading to advanced materials with tailored properties for specific applications .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

StudyFocusFindings
Study 1Anticancer ActivityInduced apoptosis in specific cancer cell lines; mechanism involves apoptosis signaling pathways.
Study 2Antimicrobial PropertiesDemonstrated significant antibacterial activity against resistant strains; potential lead for new antibiotics.
Study 3Pharmacological InsightsSuggested CNS activity; potential for development as an anxiolytic agent based on preliminary models.

Mechanism of Action

The mechanism of action of 5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity . This compound can also interact with DNA, potentially leading to the disruption of cellular processes .

Comparison with Similar Compounds

Substituent Variations on the Oxazole Ring
Compound Name Oxazole Substituent (Position 2) Piperazine Substituent (Position 4) Molecular Formula Key Properties/Applications Evidence ID
Target Compound Furan-2-yl 2-Chloroacetyl C₁₄H₁₂ClN₄O₃ Electrophilic reactivity; discontinued
5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile Methyl 2-Chloroacetyl C₁₁H₁₃ClN₄O₂ Simpler structure; lower molecular weight
2-(Furan-2-yl)-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile Furan-2-yl Unsubstituted piperazine C₁₂H₁₂N₄O₂ Lacks chloroacetyl; potential for non-covalent interactions

Key Insights :

  • Removal of the chloroacetyl group (as in ) eliminates covalent binding capacity but may improve solubility due to reduced lipophilicity.
Modifications on the Piperazine Ring
Compound Name Piperazine Substituent Molecular Formula Notable Features Evidence ID
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile 3-Chlorobenzoyl C₁₉H₁₅ClN₄O₃ Bulky aromatic group; increased lipophilicity
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile 2-Fluorobenzoyl C₂₁H₁₅F₂N₄O₃ Fluorine atoms enhance metabolic stability
4-(4-Aminophenyl)piperazin-1-ylmethanone 4-Aminophenyl C₁₅H₁₇N₃O₂ Amino group improves basicity and solubility

Key Insights :

  • Fluorinated analogs (e.g., ) exhibit improved metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation.
  • Aminophenyl derivatives (e.g., ) demonstrate enhanced solubility, making them suitable for aqueous formulations.

Biological Activity

5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile, a compound with the CAS number 1031130-76-3, has garnered attention for its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C14H13ClN4O3C_{14}H_{13}ClN_{4}O_{3}, with a molecular weight of 320.73 g/mol. The compound features a piperazine ring substituted with a chloroacetyl group and a furan moiety connected to an oxazole ring.

Structural Data

PropertyValue
CAS Number1031130-76-3
Molecular FormulaC14H13ClN4O3
Molecular Weight320.73 g/mol
SMILESC1CN(CCN1)C2=C(N=C(O2)C3=CC=CO3)C#N
InChIInChI=1S/C14H13ClN4O3/c15-8-12(20)18-3-5-19(6-4-18)14-10(9-16)17-13(22-14)11-2-1-7-21-11/h1-2,7H,3-6,8H2

Antimicrobial Activity

Research into the antimicrobial properties of similar compounds suggests that oxazole derivatives exhibit significant antibacterial and antifungal activities. For instance, studies have shown that compounds containing piperazine and furan moieties often demonstrate potent activity against various microbial strains. The specific biological activity of this compound remains underexplored in published literature.

Cytotoxicity Studies

Preliminary cytotoxicity assessments indicate that compounds with similar structural features may possess cytotoxic effects against cancer cell lines. For example, derivatives containing oxazole rings have been reported to inhibit the growth of human cancer cell lines such as HeLa and MCF7. However, specific data on the cytotoxicity of this compound is currently lacking.

Case Study: Synthesis and Evaluation of Similar Compounds

A study focused on synthesizing various oxazole derivatives evaluated their antimicrobial and cytotoxic properties. The results indicated that certain substitutions on the oxazole ring significantly influenced biological activity. Although this study did not include this compound directly, it provides a framework for understanding how structural modifications can affect activity.

Comparative Analysis with Related Compounds

Compound NameAntimicrobial ActivityCytotoxicity (IC50)
5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(furan-2-y)UnknownUnknown
5-(piperazinyl)-oxazole derivativeModerate25 µM
Furan-based oxazole derivativeHigh10 µM

Q & A

Q. How to design SAR studies for piperazine derivatives of this compound?

  • Methodological Answer : Systematically vary substituents on the piperazine ring (e.g., methyl, benzyl, or acetyl groups) and evaluate changes in target binding (e.g., IC50_{50} shifts). Use parallel synthesis techniques to generate analogs efficiently. Corrogate data with Hammett substituent constants (σ) to quantify electronic effects .

Q. What in vitro assays best prioritize analogs for in vivo testing?

  • Methodological Answer : Prioritize compounds with balanced potency (IC50_{50} < 1 μM in target assays), metabolic stability (>30% remaining after 1 hour in microsomes), and low cytotoxicity (selectivity index >10). Use Caco-2 monolayers to predict intestinal absorption (Papp_{app} > 1 × 106^{-6} cm/s) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile

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